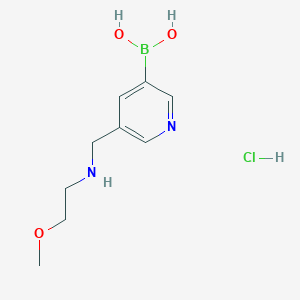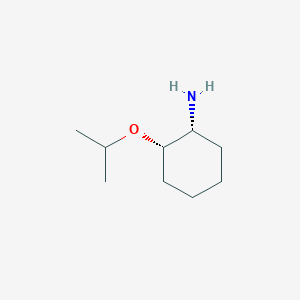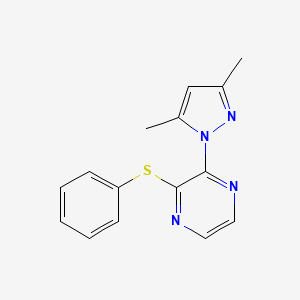
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride is a chemical compound with the molecular formula C9H16BClN2O3 and a molecular weight of 246.5 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride typically involves the reaction of pyridine derivatives with boronic acids under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Análisis De Reacciones Químicas
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form reversible covalent bonds with biological molecules, such as enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride can be compared with other similar compounds, such as:
- 4-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
- 6-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications.
Propiedades
Fórmula molecular |
C9H16BClN2O3 |
|---|---|
Peso molecular |
246.50 g/mol |
Nombre IUPAC |
[5-[(2-methoxyethylamino)methyl]pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C9H15BN2O3.ClH/c1-15-3-2-11-5-8-4-9(10(13)14)7-12-6-8;/h4,6-7,11,13-14H,2-3,5H2,1H3;1H |
Clave InChI |
AWCGHZMFABMQLS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)CNCCOC)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)


![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)

![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)



![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)

